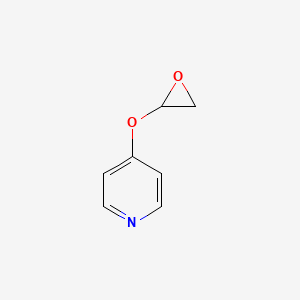
4-(Oxiran-2-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxiran-2-yloxy)pyridine is an organic compound that features both an oxirane (epoxide) ring and a pyridine ring. The presence of these two functional groups makes it a versatile compound in organic synthesis and medicinal chemistry. The oxirane ring is known for its high reactivity, which allows it to participate in various chemical reactions, while the pyridine ring is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxiran-2-yloxy)pyridine typically involves the reaction of pyridine derivatives with epoxides. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with an epoxide under basic conditions to form the desired product. For example, the reaction of 4-hydroxypyridine with epichlorohydrin in the presence of a base such as sodium hydroxide can yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(Oxiran-2-yloxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
Oxidation: Diols
Reduction: Piperidine derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
4-(Oxiran-2-yloxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to modify biomolecules and study their interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Oxiran-2-yloxy)pyridine involves the reactivity of the oxirane ring and the pyridine ring. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of various intermediates that can interact with biological targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, which can enhance the binding affinity of the compound to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Oxiran-2-ylmethoxy)pyridine
- 4-(Oxiran-2-yloxy)benzene
- 4-(Oxiran-2-yloxy)quinoline
Uniqueness
4-(Oxiran-2-yloxy)pyridine is unique due to the presence of both an oxirane ring and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.
Properties
CAS No. |
192717-18-3 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.138 |
IUPAC Name |
4-(oxiran-2-yloxy)pyridine |
InChI |
InChI=1S/C7H7NO2/c1-3-8-4-2-6(1)10-7-5-9-7/h1-4,7H,5H2 |
InChI Key |
MOEKDFVUKMLTJT-UHFFFAOYSA-N |
SMILES |
C1C(O1)OC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















